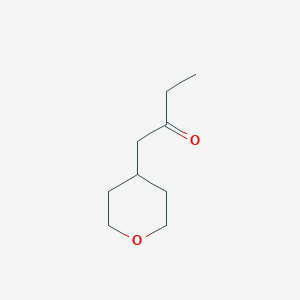

1-(Tetrahydro-2H-pyran-4-yl)butan-2-one

Description

Contextualization within Heterocyclic Organic Chemistry

Heterocyclic compounds, which feature ring structures containing at least one atom other than carbon, represent a cornerstone of organic chemistry. nih.gov Their prevalence in nature and their wide-ranging applications in medicine and materials science underscore their importance. nih.gov Among these, oxygen-containing heterocycles are of particular interest, with the tetrahydropyran (B127337) (THP) ring system being a prominent example. wikipedia.org The THP moiety, a saturated six-membered ring with one oxygen atom, is a structural component of numerous natural products, including pyranose sugars like glucose. wikipedia.org

The integration of a ketone functional group into a tetrahydropyran framework gives rise to tetrahydropyran-containing ketones. These molecules are valuable intermediates in organic synthesis, combining the structural features of a cyclic ether with the reactivity of a ketone. The ketone group serves as a versatile handle for a multitude of chemical transformations, including nucleophilic additions, alpha-functionalization, and condensation reactions, enabling the construction of more complex molecular architectures. orientjchem.org

Structural Features of 1-(Tetrahydro-2H-pyran-4-yl)butan-2-one

The chemical structure of this compound consists of a tetrahydropyran ring substituted at the 4-position with a butan-2-one side chain. The systematic IUPAC name for this compound is 4-(oxan-4-yl)butan-2-one. uni.lu

Key structural characteristics include:

Tetrahydropyran Ring: A saturated six-membered heterocyclic ring containing five carbon atoms and one oxygen atom. wikipedia.org In its most stable conformation, the ring adopts a chair-like structure to minimize steric strain.

Butan-2-one Side Chain: An acyclic four-carbon chain containing a ketone functional group at the second position. This side chain is attached to the tetrahydropyran ring at the 4-position.

The molecule's three-dimensional structure and the orientation of the butan-2-one substituent relative to the tetrahydropyran ring can influence its reactivity and physical properties.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C9H16O2 |

| Molecular Weight | 156.22 g/mol |

| CAS Number | 1249715-21-6 |

| IUPAC Name | 4-(oxan-4-yl)butan-2-one |

| SMILES | CC(=O)CCC1CCOCC1 |

| InChI | InChI=1S/C9H16O2/c1-8(10)2-3-9-4-6-11-7-5-9/h9H,2-7H2,1H3 |

| InChIKey | QTFXVXLLLFEZLT-UHFFFAOYSA-N |

This data is compiled from publicly available chemical databases. uni.lubldpharm.com

Research Significance of Cyclic Ether-Ketone Architectures in Synthetic Chemistry

The combination of a cyclic ether and a ketone within the same molecule, as seen in this compound, offers significant advantages in synthetic chemistry. The tetrahydropyran ring can influence the reactivity of the ketone and vice versa, leading to unique chemical behavior.

The tetrahydropyran moiety is a common structural motif in many biologically active natural products. rsc.org Therefore, compounds like this compound can serve as valuable building blocks for the total synthesis of these complex molecules. nih.gov The ketone functionality provides a reactive site for the introduction of further chemical complexity and the formation of new carbon-carbon bonds. rsc.org

Furthermore, heterocyclic ketones, in general, have been investigated for their potential as inhibitors of enzymes such as histone deacetylase, highlighting the potential for these structural motifs in medicinal chemistry. nih.gov

Overview of Research Trajectories for Related Heterocyclic Ketones

Research into heterocyclic ketones is a vibrant area of organic synthesis and medicinal chemistry. A significant focus has been on the development of new synthetic methods to access these compounds with high efficiency and stereoselectivity. organic-chemistry.orgresearchgate.net For instance, the Prins cyclization is a powerful reaction for constructing tetrahydropyran rings. researchgate.netnih.gov Other methods include intramolecular hydroalkoxylation and cycloaddition reactions. organic-chemistry.org

The reactivity of heterocyclic ketones is also extensively studied. For example, 2-methylenetetrahydropyrans can undergo three-component coupling reactions with aldehydes or ketones to form tetrahydropyranyl ketides. nih.gov These types of reactions are crucial for building the carbon skeletons of complex natural products.

In the context of medicinal chemistry, research often focuses on the synthesis and biological evaluation of libraries of heterocyclic ketones to identify new therapeutic agents. nih.govresearchgate.net The structural diversity that can be achieved by modifying both the heterocyclic ring and the ketone side chain allows for the fine-tuning of biological activity. researchgate.net

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H16O2 |

|---|---|

Molecular Weight |

156.22 g/mol |

IUPAC Name |

1-(oxan-4-yl)butan-2-one |

InChI |

InChI=1S/C9H16O2/c1-2-9(10)7-8-3-5-11-6-4-8/h8H,2-7H2,1H3 |

InChI Key |

JDARPYFVXLLTAE-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)CC1CCOCC1 |

Origin of Product |

United States |

Strategic Synthetic Methodologies for 1 Tetrahydro 2h Pyran 4 Yl Butan 2 One and Analogues

Direct Synthesis Approaches to the 1-(Tetrahydro-2H-pyran-4-yl)butan-2-one Scaffold

Directly forming the this compound scaffold, where the ketone functionality is integral to the cyclization process, represents an efficient synthetic strategy. Several methods for synthesizing substituted tetrahydropyran-4-ones (THPOs) have been developed, which can be adapted for this purpose.

One notable approach is the silyl (B83357) enol ether Prins cyclization. acs.orgnih.gov This method facilitates a diastereoselective synthesis of cis-2,6-disubstituted tetrahydropyran-4-ones. The key step involves the condensation of a hydroxy silyl enol ether with an aldehyde, promoted by a Lewis acid like boron trifluoride etherate (BF₃·OEt₂). acs.org The cyclization is tolerant of many functional groups, and the modular nature of the starting materials allows for significant diversity in the final products. acs.orgnih.gov To achieve the target butan-2-one side chain, the corresponding hydroxy silyl enol ether precursor would be required.

Another powerful strategy for accessing highly functionalized chiral THPs, which can be converted to THPOs, was developed by Scheidt and co-workers. nih.govnih.govbeilstein-journals.org This method involves the coupling of a β-hydroxy dioxinone with an aldehyde in the presence of a Lewis acid such as Sc(OTf)₃. This triggers an intramolecular Prins cyclization to yield a bicyclic dioxinone, which can then be converted to a 2,6-cis-substituted tetrahydropyran-4-one derivative. nih.gov The reaction proceeds through a well-defined chair-like transition state, ensuring high stereoselectivity. nih.govbeilstein-journals.org

Funk and Cossey demonstrated a method where an ene-carbamate acts as an excellent terminating group in a Prins cyclization. nih.govbeilstein-journals.org Using a mild Lewis acid like indium(III) chloride (InCl₃), this reaction produces all-cis-tetrahydropyran-4-one derivatives in high yields. nih.govbeilstein-journals.org More recently, a direct and stereoselective synthesis of cis-2,6-disubstituted tetrahydropyran-4-ones from 3-chlorohomoallylic alcohols and various aldehydes was reported using aqueous perrhenic acid (O₃ReOH) as a catalyst. rsc.orgresearchgate.net

Furthermore, established industrial methods for the synthesis of the parent tetrahydro-4H-pyran-4-one often involve multi-step sequences starting from precursors like 1,5-dichloropentanone or bis(2-chloroethyl)ether. chemicalbook.comgoogle.com These foundational scaffolds could then be functionalized at the C4 position to introduce the butan-2-one side chain via standard alkylation or acylation protocols.

Construction of the Tetrahydropyran (B127337) Moiety

Beyond direct formation of the ketone-containing ring, a common strategy involves the initial construction of a suitably functionalized tetrahydropyran ring, followed by the elaboration of the side chain at the C4 position. The Prins cyclization and intramolecular hydroalkoxylation are two of the most powerful and widely used methods for forming the core THP structure. beilstein-journals.orgmdpi.com

Prins Cyclization Strategies for Tetrahydropyran Ring Formation

The Prins cyclization, first reported in its modern form for THP synthesis by Hanschke in 1955, is a robust reaction involving the acid-catalyzed condensation of a homoallylic alcohol with a carbonyl compound, typically an aldehyde. beilstein-journals.orgbeilstein-journals.org The reaction proceeds via an oxocarbenium ion intermediate, which undergoes an endo cyclization to form the tetrahydropyran ring. beilstein-journals.orgnih.gov This method is highly valued for its ability to stereoselectively generate substituted THPs. beilstein-journals.orgnih.gov

The general outcome is a strong preference for the cis-2,6-disubstituted product, an effect attributed to the adoption of a chair-like transition state where bulky substituents preferentially occupy equatorial positions to minimize steric strain. beilstein-journals.org

Lewis Acid Catalyzed Cyclizations

A wide variety of Lewis acids have been employed to catalyze the Prins cyclization, offering a range of reactivities and selectivities. researchgate.net The choice of catalyst can be crucial for optimizing yields and controlling the reaction pathway. Common Lewis acids include tin(IV) chloride (SnCl₄), titanium(IV) chloride (TiCl₄), iron(III) chloride (FeCl₃), and boron trifluoride etherate (BF₃·OEt₂). beilstein-journals.orgnih.govbeilstein-journals.org For instance, SnCl₄ has been used in the synthesis of 4-chlorotetrahydropyran, a versatile intermediate for natural product synthesis. beilstein-journals.org Similarly, FeCl₃ is effective for producing 4-hydroxy-substituted THPs with excellent stereoselectivity across a broad range of substrates. nih.govbeilstein-journals.org

The use of silyl-based reagents in conjunction with Lewis acids, known as silyl-Prins cyclizations, offers further advantages. Here, nucleophiles like allylsilanes or vinylsilanes trap the oxocarbenium ion, providing an efficient route to various tetrahydropyran derivatives. beilstein-journals.org

Table 1: Selected Lewis Acids in Prins Cyclization

| Lewis Acid | Substrates | Product Type | Key Features | Reference(s) |

|---|---|---|---|---|

| SnCl₄ | Homoallylic alcohol, Aldehyde | 4-Chlorotetrahydropyran | Useful for synthesizing intermediates like centrolobine. | beilstein-journals.org |

| TiCl₄ | α-Acetoxy ether | trans-2,6-THP | Moderate diastereoselectivity for the trans isomer. | nih.govbeilstein-journals.org |

| FeCl₃ | Homoallylic alcohol, Aldehyde | 4-Hydroxy-THP | Excellent stereoselectivity for a broad range of substrates. | nih.govbeilstein-journals.org |

| InCl₃ | Ene-carbamate, Aldehyde | all-cis-Tetrahydropyran-4-one | Excellent yield, mild conditions. | nih.govbeilstein-journals.org |

Brønsted Acid Mediated Cyclizations

Brønsted acids are also effective catalysts for the Prins cyclization, providing a metal-free alternative to Lewis acids. acs.orgnih.gov Acids such as trifluoroacetic acid (TFA), methanesulfonic acid (MsOH), and p-toluenesulfonic acid (p-TsOH) have been successfully used. beilstein-journals.orgnih.gov For example, Yadav and Kumar reported the use of TFA in the stereoselective cyclization of a substituted cyclopropylcarbinol with an aldehyde to yield a 2,4,6-trisubstituted tetrahydropyran. beilstein-journals.orgnih.gov

Hoveyda and co-workers demonstrated a highly diastereoselective Prins cyclization of an unsaturated enol ether to form a cis-2,6-disubstituted 4-methylenetetrahydropyran using a Brønsted superacid. beilstein-journals.orgnih.govbeilstein-journals.org In a more environmentally friendly approach, phosphomolybdic acid has been shown to efficiently catalyze the Prins cyclization of homoallylic alcohols and aldehydes in water at room temperature, affording 4-hydroxytetrahydropyran derivatives with high cis-selectivity. organic-chemistry.org The synergistic effects of combining weak Brønsted and Lewis acids have also been analyzed, revealing that the coordination of a Lewis acid can significantly increase the acidity of a Brønsted acid. acs.orgnih.gov

Diastereoselective and Enantioselective Prins Variants

A primary challenge in Prins cyclizations is controlling stereochemistry. While the reaction often favors the thermodynamically stable cis-2,6-disubstituted product, racemization can occur through a competing 2-oxonia-Cope rearrangement. nih.govbeilstein-journals.org This side reaction can compromise the enantiomeric purity of the product. beilstein-journals.org

Despite these challenges, significant progress has been made in developing both diastereoselective and enantioselective variants. The inherent diastereoselectivity arises from the chair-like transition state of the oxocarbenium ion intermediate. beilstein-journals.org Strategies to achieve trans-2,6-tetrahydropyrans often involve specific substrates or reaction conditions that override this natural preference. nih.gov

For enantioselective control, several strategies have emerged. acs.org One approach utilizes chiral auxiliaries on the substrates. More advanced methods employ chiral catalysts. acs.orgacs.org Lalli and van de Weghe reported one of the first catalytic enantioselective Prins cyclizations using a synergistic combination of a chiral BINOL-derived bis-phosphoric acid (a Brønsted acid) and copper(I) chloride (a Lewis acid). nih.govrsc.org This dual catalytic system successfully produced complex isochromene structures with high yields and excellent enantio- and diastereoselectivities. rsc.org

Intramolecular Hydroalkoxylation and Cyclization Reactions

An alternative and atom-economical pathway to the tetrahydropyran ring is through the intramolecular hydroalkoxylation of an unsaturated alcohol. mdpi.comorganic-chemistry.org This reaction involves the addition of a hydroxyl group across a carbon-carbon double bond within the same molecule, typically catalyzed by an acid or a transition metal. youtube.com

Acid-mediated cyclization of silylated alkenols has proven to be a general and efficient methodology. mdpi.com For instance, p-TsOH effectively catalyzes the cyclization of vinylsilyl alcohols to yield highly substituted tetrahydropyrans with excellent diastereoselectivity. mdpi.com The mechanism is thought to involve protonation of the alcohol, which then delivers a proton to the alkene, forming a carbocation that is stabilized by the adjacent silicon group. This is followed by intramolecular attack of the hydroxyl group to close the ring. mdpi.com Similarly, Brønsted acid-mediated hydroxyalkoxylation of silylated allylic alcohols can produce THP derivatives containing vicinal quaternary and tertiary stereocenters with high stereocontrol. uva.es

Various metal catalysts, including those based on platinum, gold, and cobalt, have also been developed for the intramolecular hydroalkoxylation of unactivated olefins, tolerating a wide range of functional groups and providing access to five- and six-membered cyclic ethers. organic-chemistry.org

Oxocarbenium Ion Mediated Ring Closures

The formation of the tetrahydropyran ring through the cyclization mediated by oxocarbenium ions is a powerful and frequently employed strategy. This approach relies on the generation of a reactive oxocarbenium ion intermediate which is then trapped intramolecularly by a nucleophile.

A notable method involves the 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ)-mediated oxidative cyclization of allylic and benzylic ethers. This technique provides high levels of diastereocontrol in the formation of tetrahydropyran rings. nih.gov The process is considered both step and atom economical as it utilizes the functionalization of unreactive C-H bonds, avoiding the need for conventional leaving groups. nih.gov The versatility of this method is enhanced by its tolerance for acid-labile functional groups and the ability to use simple etherification reactions for substrate synthesis. nih.gov The resulting unsaturated products, such as those containing vinylsilane or alkyne moieties, serve as valuable precursors for further structural diversification. nih.gov

Another significant approach is the Prins cyclization, which involves the intramolecular reaction of an olefin with an oxocarbenium ion. nih.gov This reaction has been effectively used to construct functionalized tetrahydropyran rings. nih.govnih.gov For instance, a tethered enol-ether Prins cyclization can produce key 4-hydroxytetrahydropyran scaffolds, which are amenable to further elaboration. nih.gov The stereochemical outcome of these cyclizations can often be predicted and controlled, for example, by proceeding through a chairlike transition state where substituents preferentially occupy equatorial positions to minimize steric hindrance. nih.gov

Annulation and Cycloaddition Reactions for Tetrahydropyran Scaffolds

Annulation and cycloaddition reactions offer convergent and efficient pathways to the tetrahydropyran core, allowing for the rapid assembly of complex cyclic systems. These reactions involve the formation of multiple carbon-carbon and carbon-oxygen bonds in a single or sequential process.

A prominent annulation strategy involves the reaction of hydroxy allylsilanes with aldehydes, promoted by a Lewis acid such as trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf). nih.gov This process can be rendered asymmetric, leading to the formation of cis-2,6-disubstituted tetrahydropyrans with high diastereoselectivity. nih.gov The reaction proceeds via a chairlike transition state, ensuring predictable stereochemical outcomes. nih.gov Iterative applications of this annulation process allow for the rapid synthesis of structures containing multiple pyran rings. nih.gov

Lewis acid-catalyzed intramolecular directed aldol (B89426) condensations of enol silanes with acetals have also been employed to prepare tetrahydropyran-4-ones. rsc.org The choice of Lewis acid and the stereochemistry of the starting material can influence the course of the cyclization. rsc.org

Cycloaddition reactions provide another powerful tool for constructing the tetrahydropyran scaffold. While various cycloaddition strategies exist for forming heterocyclic systems, such as [4+2] and [4+3] cycloadditions, their direct application to the synthesis of simple tetrahydropyrans can be tailored. researchgate.net For example, a [2+2+2] cycloaddition reaction has been noted as a potential route for tetrahydropyran synthesis. researchgate.net Furthermore, the elaboration of tetrahydropyran scaffolds can involve cycloaddition reactions, such as the copper-catalyzed azide-alkyne cycloaddition to functionalize a 4-azidotetrahydropyran intermediate. nih.gov

| Reaction Type | Key Reagents/Catalysts | Product | Ref |

| Asymmetric Annulation | BITIP catalyst, TMSOTf | cis-2,6-disubstituted-4-methylene tetrahydropyrans | nih.gov |

| Intramolecular Aldol Condensation | Lewis Acids | Tetrahydropyran-4-ones | rsc.org |

| Azide-Alkyne Cycloaddition | Copper Catalyst | Functionalized 4-aminotetrahydropyrans | nih.gov |

Ring-Closing Metathesis in Cyclic Ether Synthesis

Ring-closing metathesis (RCM) has emerged as a robust and versatile method for the synthesis of unsaturated cyclic ethers, including tetrahydropyrans. wikipedia.org This reaction, typically catalyzed by ruthenium or molybdenum alkylidene complexes, involves the intramolecular metathesis of a diene to form a cycloalkene and a volatile byproduct, usually ethylene. wikipedia.orgyoutube.com

The power of RCM lies in its high functional group tolerance and its ability to form rings of various sizes, from 5- to 30-membered rings and larger. wikipedia.org The development of highly reactive and stable catalysts, such as Grubbs' catalysts and Schrock's molybdenum alkylidenes, has significantly expanded the scope of this reaction. acs.orgnih.gov For instance, the second-generation Grubbs' catalyst has been shown to be effective in the RCM of acyclic enol silyl ethers to yield cyclic enol ethers in high yields. elsevierpure.com

Molybdenum-based catalysts have proven particularly effective for asymmetric ring-closing metathesis (ARCM), enabling the synthesis of optically enriched five- and six-membered cyclic enol ethers from achiral starting materials with high enantioselectivity. acs.org RCM has also been utilized in more complex transformations, such as triple RCM reactions to synthesize adjacent tris(cyclic ethers). acs.orgnih.gov The choice of catalyst can be crucial for the success of these complex cyclizations, with some catalysts showing greater efficacy for forming specific ring sizes. acs.org

| Catalyst Type | Substrate Type | Product Type | Ref |

| Grubbs' Catalysts (Ru-based) | Acyclic Dienes, Enyne | Unsaturated Tetrahydropyrans | wikipedia.orgacs.org |

| Schrock Catalysts (Mo-based) | Enol Ethers | Optically Enriched Cyclic Enol Ethers | acs.org |

| Second-Generation Grubbs' Catalyst | Acyclic Enol Silyl Ethers | Cyclic Enol Ethers | elsevierpure.com |

Elaboration of the Butan-2-one Side Chain

Once the tetrahydropyran ring is constructed, the focus shifts to the installation and elaboration of the butan-2-one side chain at the C4 position.

Formation of the Butanone Ketone Functionality

The ketone functionality of the butanone side chain can be introduced through various methods. A common strategy involves the oxidation of a corresponding secondary alcohol. For the synthesis of this compound, a precursor alcohol, 1-(tetrahydro-2H-pyran-4-yl)butan-2-ol, would be oxidized using standard oxidizing agents like pyridinium (B92312) chlorochromate (PCC) or under Swern or Dess-Martin periodinane conditions.

Alternatively, the synthesis can proceed through a tetrahydropyran-4-one intermediate. rsc.orgchemicalbook.comresearchgate.net This key intermediate allows for the direct addition of the remaining part of the side chain via nucleophilic attack at the ketone carbonyl. Subsequent manipulation of the resulting tertiary alcohol would be necessary to achieve the target butan-2-one structure. Another relevant synthesis is the aldol condensation of acetone (B3395972) and formaldehyde (B43269) to produce 4-hydroxy-2-butanone, which highlights a method for forming a key fragment of the side chain. acs.org

Carbon-Carbon Bond Forming Reactions for Chain Extension

Attaching and extending the butanone side chain necessitates the use of carbon-carbon bond-forming reactions. If starting from a 4-substituted tetrahydropyran (e.g., 4-halotetrahydropyran), a Grignard reagent or an organocuprate derived from a suitable butane (B89635) fragment could be used in a cross-coupling reaction.

Radical chain reactions mediated by reagents like tributyltin hydride can also facilitate the formation of carbon-carbon bonds. libretexts.org These reactions can proceed via the reaction of a carbon radical with an alkene or alkyne. libretexts.org Another classical approach involves the use of nitriles. A cyanide ion can be introduced via nucleophilic substitution, followed by reaction with an organometallic reagent and subsequent hydrolysis to yield the ketone. youtube.com Friedel-Crafts acylation is another fundamental C-C bond-forming reaction, although its direct application here would require a suitable aromatic precursor, which is not present in the target molecule. youtube.com

Chemo-, Regio-, and Stereoselective Synthesis

Achieving high levels of selectivity is paramount in the synthesis of complex molecules like this compound, especially when specific stereoisomers are desired.

Chemoselectivity refers to the selective reaction of one functional group in the presence of others. For example, in the RCM synthesis of cyclic ethers, the catalyst must selectively react with the terminal alkene functionalities without affecting other potentially reactive groups within the molecule. wikipedia.org Similarly, iron-catalyzed reactions have been developed for the chemo- and regioselective synthesis of tetrahydrofuran (B95107) derivatives from epoxides and dienes. nih.gov

Regioselectivity is crucial when forming the tetrahydropyran ring or adding the side chain. In annulation reactions, the regiochemistry of the cyclization determines the substitution pattern of the resulting pyran. nih.gov The synthesis of tetrahydropyran-4-ones via the double-conjugate addition of water to divinyl ketones is another example where regioselectivity is key. researchgate.net

Stereoselectivity is often the most challenging aspect to control. Asymmetric synthesis methods are employed to produce enantiomerically enriched products. This can be achieved through the use of chiral catalysts, such as the BITIP catalyst in asymmetric pyran annulation or Mo-based catalysts in asymmetric RCM. nih.govacs.org The diastereoselectivity of ring-closure reactions is often controlled by substrate conformation, with reactions proceeding through low-energy transition states, such as the chair-like transition state in oxocarbenium ion-mediated cyclizations, to yield specific diastereomers. nih.govnih.gov The development of new chemo-, regio-, and stereoselective reactions is an active area of research, continually providing more efficient pathways to complex molecular architectures. mdpi.comrsc.org

Chemical Reactivity and Transformation Profiles

Reactions Involving the Ketone Functionality

Enolization and Alpha-Functionalization Reactions

The presence of protons on the carbon atoms adjacent to the carbonyl group (alpha-protons) allows for the formation of an enol or enolate, which can then react with various electrophiles. This process, known as alpha-functionalization, is a powerful tool for carbon-carbon and carbon-heteroatom bond formation.

Under basic conditions, a strong base can abstract an alpha-proton to form a resonance-stabilized enolate. This nucleophilic enolate can then react with electrophiles. For instance, in the presence of an alkyl halide, an alkyl group can be introduced at the alpha-position. The use of strong, sterically hindered bases like lithium diisopropylamide (LDA) is common for generating enolates from ketones. youtube.com Alternatively, the Stork enamine synthesis provides a milder route to alpha-alkylation by first converting the ketone to an enamine, which then acts as the nucleophile. youtube.com

Under acidic conditions, the ketone can exist in equilibrium with its enol tautomer. While less nucleophilic than an enolate, the enol can still react with strong electrophiles. For example, halogenation at the alpha-position can be achieved using a diatomic halogen in the presence of an acid catalyst. youtube.com

Table 1: Examples of Alpha-Functionalization Reactions

| Reaction | Reagents | Product Type |

|---|---|---|

| Alpha-Alkylation | 1. LDA, THF, -78 °C; 2. R-X | α-Alkyl-β-(tetrahydropyran-4-yl) ketone |

| Alpha-Halogenation | Br₂, CH₃COOH | α-Bromo-β-(tetrahydropyran-4-yl) ketone |

| Alpha-Hydroxylation | 1. LDA; 2. MoOPH | α-Hydroxy-β-(tetrahydropyran-4-yl) ketone |

Nucleophilic Additions to the Carbonyl Group

The carbonyl carbon of the ketone is electrophilic and susceptible to attack by a wide range of nucleophiles. masterorganicchemistry.com This fundamental reaction of ketones leads to the formation of a tetrahedral intermediate, which is typically protonated upon workup to yield an alcohol. youtube.com

Grignard reagents (R-MgX) and organolithium reagents (R-Li) are powerful carbon-based nucleophiles that react with the ketone to form tertiary alcohols, extending the carbon skeleton of the molecule. youtube.com Hydride reagents, such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄), deliver a hydride ion to the carbonyl carbon, reducing the ketone to a secondary alcohol. masterorganicchemistry.com

Table 2: Nucleophilic Addition Reactions

| Reaction | Reagent | Product Type |

|---|---|---|

| Grignard Reaction | 1. R-MgBr, Et₂O; 2. H₃O⁺ | Tertiary alcohol |

| Organolithium Addition | 1. R-Li, Hexane; 2. H₃O⁺ | Tertiary alcohol |

| Reduction | NaBH₄, MeOH | Secondary alcohol |

| Cyanohydrin Formation | 1. KCN, H₂SO₄; 2. H₂O | Cyanohydrin |

Reductions and Oxidations at the Ketone Center

As mentioned, the ketone can be readily reduced to a secondary alcohol. Sodium borohydride is a mild reducing agent that is selective for aldehydes and ketones, while lithium aluminum hydride is a much stronger reducing agent that would also reduce other functional groups if present. libretexts.orgchemguide.co.uk The choice of reagent depends on the desired selectivity and the presence of other functional groups in the molecule. libretexts.org The reduction of a ketone results in a secondary alcohol. libretexts.orgchemguide.co.uk

Ketones are generally resistant to oxidation under mild conditions. libretexts.org However, they can be oxidized under more forceful conditions, often leading to cleavage of carbon-carbon bonds. organicmystery.com A more synthetically useful oxidation is the Baeyer-Villiger oxidation, where a ketone is converted to an ester using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA). libretexts.org In the case of 1-(tetrahydro-2H-pyran-4-yl)butan-2-one, this reaction would likely result in the insertion of an oxygen atom between the carbonyl carbon and the larger alkyl group.

Table 3: Reduction and Oxidation Reactions

| Reaction | Reagent | Product Type |

|---|---|---|

| Reduction to Alcohol | NaBH₄, CH₃OH | 1-(Tetrahydro-2H-pyran-4-yl)butan-2-ol |

| Baeyer-Villiger Oxidation | m-CPBA, CH₂Cl₂ | Tetrahydro-2H-pyran-4-ylmethyl acetate |

Transformations of the Tetrahydropyran (B127337) Ring

The tetrahydropyran (THP) ring is a cyclic ether and is generally a stable and unreactive moiety. However, under specific conditions, it can undergo transformations.

Ring Opening Reactions under Specific Conditions

Ethers, including cyclic ethers like the THP ring, are generally stable to many reagents but can be cleaved by strong acids, typically hydrohalic acids like HBr or HI. This cleavage proceeds via protonation of the ether oxygen, followed by nucleophilic attack by the halide ion. In the context of this compound, this would lead to the opening of the ring to form a dihalogenated or hydroxy-halogenated linear alkane, depending on the reaction conditions. Lewis acids can also catalyze the ring-opening of cyclic ethers. nih.gov For instance, the polymerization of tetrahydrofuran (B95107) is initiated by strong acids, which demonstrates the susceptibility of cyclic ethers to ring-opening under these conditions. mdpi.comresearchgate.net

Functional Group Interconversions on the Cyclic Ether Moiety

Direct functional group interconversions on the saturated carbon atoms of the tetrahydropyran ring are challenging without compromising the ring structure. Such transformations typically require the presence of a pre-existing functional group on the ring, such as a hydroxyl or a halide. Since the parent molecule has an unsubstituted tetrahydropyran ring (apart from the butanone side chain), the scope for functional group interconversion on the ring itself is limited. Most synthetic strategies involving substituted tetrahydropyrans build the desired functionality into the ring during its synthesis rather than modifying a pre-formed, unactivated ring. whiterose.ac.ukorganic-chemistry.orgrsc.org

Stability and Potential Degradation Pathways of the Cyclic System

The tetrahydropyran (THP) ring, a core component of this compound, is generally recognized for its stability under a variety of non-acidic conditions. This stability makes it a useful structural motif in organic synthesis. The THP ring is resistant to ring-opening polymerization under strongly acidic conditions that would typically affect similar cyclic ethers like tetrahydrofuran (THF). rsc.org This resilience contributes to its utility as a solvent and as a protecting group in complex chemical syntheses. rsc.orgwikipedia.org

However, the stability of the tetrahydropyran ring is not absolute and is susceptible to degradation, primarily through acid-catalyzed hydrolysis. wikipedia.org In the presence of acid, the ether linkage in the THP ring can be cleaved, leading to ring-opening. This process typically results in the formation of a diol or related derivatives. For instance, the hydrolysis of 2-tetrahydropyranyl ethers, a common protecting group strategy, yields the parent alcohol and 5-hydroxypentanal. wikipedia.org The specific degradation pathway for this compound under acidic conditions would likely involve protonation of the ring oxygen followed by nucleophilic attack by water, leading to the opening of the pyran ring.

The stability of the THP ring can also be influenced by the presence of substituents. For example, studies on THP as a protecting group in peptide chemistry have shown that the lability of the THP group in acidic media can vary depending on the protected amino acid. nih.gov While generally stable, complete removal of the THP group can sometimes require strong acidic conditions, such as high concentrations of trifluoroacetic acid (TFA). nih.gov

In the context of environmental degradation, while tetrahydropyran itself is considered biodegradable, it is not readily degradable. rsc.orgethz.ch Microbial degradation pathways have been studied for related compounds like tetrahydrofuran, which involves hydroxylation and subsequent ring cleavage. ethz.ch A similar enzymatic degradation pathway could be hypothesized for this compound, initiated by microbial oxidation. Photodegradation, particularly under UV-C light, can also induce structural changes in related lignin-based nanoparticles, suggesting that the THP ring may be susceptible to high-energy UV radiation. acs.org

Intermolecular and Intramolecular Reactivity Studies

The reactivity of this compound is dictated by the presence of the ketone functional group and the tetrahydropyran ring. The ketone moiety is the primary site for a variety of intermolecular and intramolecular reactions.

Intermolecular Reactions:

The carbonyl group of the butan-2-one side chain is susceptible to nucleophilic attack. Aldehydes and ketones are known to undergo a wide range of reactions with nucleophiles. libretexts.orgkhanacademy.org For this compound, these reactions can lead to the formation of new carbon-carbon or carbon-heteroatom bonds.

Reductive Coupling: In the presence of a suitable photoredox catalyst, unactivated aliphatic ketones can undergo reductive coupling with styrenes to form tertiary alcohols. acs.org This methodology could potentially be applied to this compound to introduce an aryl-substituted alcohol functionality.

Aldol-type Reactions: Ketones can act as electrophiles in aldol (B89426) reactions, though the equilibrium often lies towards the reactants. nih.gov However, under specific conditions, such as using activated electrophiles or specific catalysts, these reactions can proceed. For instance, 2-methylenetetrahydropyrans have been shown to react with activated ketones in a three-component coupling reaction. nih.gov

Wittig Reaction: The ketone can be converted to an alkene through the Wittig reaction, where it reacts with a phosphorus ylide. libretexts.org This would allow for the introduction of a double bond at the C2 position of the butane (B89635) chain.

Reduction: The ketone can be reduced to a secondary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride. libretexts.org

Reductive Amination: The ketone can be converted to an amine through reductive amination, which involves the formation of an imine intermediate followed by reduction.

Intramolecular Reactions:

The proximity of the ketone group to the tetrahydropyran ring can facilitate intramolecular reactions, leading to the formation of new cyclic structures.

Prins-type Cyclization: While typically involving homoallylic alcohols and aldehydes, the principle of intramolecular cyclization onto an activated carbonyl could potentially be explored. organic-chemistry.org

Aldol Condensation: Intramolecular aldol reactions can occur if a suitable enol or enolate can be formed that can then attack an intramolecular electrophilic center. acs.org In the case of this compound, this would require the generation of an enolate from the butanone chain that could potentially interact with a functionalized tetrahydropyran ring, though this is less likely without further modification.

Derivatization Strategies for Synthetic Diversification

The structure of this compound offers several handles for derivatization, enabling the synthesis of a diverse range of new compounds. These strategies primarily target the ketone functionality and the tetrahydropyran ring.

Modification of the Ketone Group:

The butan-2-one side chain is a prime target for chemical modification.

Functional Group Interconversion: The ketone can be converted into a variety of other functional groups, including alcohols, alkenes, and amines, as described in the intermolecular reactivity section. libretexts.org This provides access to a wide array of derivatives with different chemical properties.

Alpha-Functionalization: The carbon atoms alpha to the carbonyl group can be functionalized through enolate chemistry. This allows for the introduction of various substituents, such as alkyl groups, halogens, or other functional groups, at the C1 or C3 position of the butanone chain.

Synthesis of Heterocycles: Ketones are valuable precursors for the synthesis of various heterocyclic compounds. amazonaws.com For example, reaction with hydrazines can yield pyrazoles, while reaction with hydroxylamine (B1172632) can lead to isoxazoles. 1,3-Dicarbonyl compounds, which can be synthesized from ketones, are versatile building blocks for a wide range of heterocycles. semanticscholar.org

Modification of the Tetrahydropyran Ring:

While the tetrahydropyran ring is generally stable, it can be modified under specific conditions.

Ring-Opening and Recyclization: As discussed in the stability section, acid-catalyzed ring-opening can occur. The resulting intermediate could potentially be trapped and recyclized in a different manner to form new heterocyclic systems.

C-H Activation: Modern synthetic methods, such as palladium-catalyzed C-H activation, have been used to functionalize pyran rings. espublisher.com This could potentially allow for the introduction of substituents directly onto the tetrahydropyran ring of this compound.

Table of Derivatization Strategies:

| Starting Moiety | Reagent/Reaction Type | Product Functionality |

| Ketone | Sodium borohydride | Secondary Alcohol |

| Ketone | Wittig Reagent | Alkene |

| Ketone | Hydrazine (B178648) | Hydrazone/Alkane |

| Ketone | Secondary Amine | Enamine |

| Ketone | Photoredox catalysis with styrene | Tertiary Alcohol |

| α-Carbon | LDA, Alkyl halide | α-Alkylated Ketone |

| Tetrahydropyran Ring | Strong Acid | Ring-opened diol derivative |

This table provides a summary of potential derivatization strategies for creating a library of compounds based on the this compound scaffold.

Mechanistic Investigations of Key Synthetic and Transformation Reactions

Elucidation of Reaction Pathways for Tetrahydropyran (B127337) Ring Formation

The construction of the tetrahydropyran ring is a critical step in the synthesis of 1-(Tetrahydro-2H-pyran-4-yl)butan-2-one. Several synthetic strategies can be envisaged, with the Prins reaction and intramolecular oxa-Michael additions being prominent examples. The mechanisms of these reactions provide a framework for understanding the formation of the THP nucleus.

The acid-catalyzed Prins cyclization is a powerful method for the synthesis of tetrahydropyran rings and is mechanistically characterized by the involvement of carbocationic intermediates. In the context of synthesizing structures related to this compound, a key intermediate is the oxocarbenium ion. This species is typically formed by the protonation of an aldehyde or ketone, which then reacts with a homoallylic alcohol.

The general mechanism involves the initial formation of an oxocarbenium ion from the carbonyl compound. This electrophilic species then undergoes cyclization with the alkene of the homoallylic alcohol. The resulting tetrahydropyranyl cation is a key intermediate that dictates the final product distribution. nih.gov The stability and subsequent reaction of this carbocation are influenced by the reaction conditions and the nature of the substituents. For instance, in the presence of a suitable nucleophile, the carbocation can be trapped to yield a 4-substituted tetrahydropyran derivative. organic-chemistry.org

Computational studies, such as Density Functional Theory (DFT) calculations, have been employed to provide deeper insights into the nature of these intermediates and the transition states leading to their formation and reaction. acs.org These studies support the presence of a significant positive charge on the carbon atom, confirming the carbocationic nature of the intermediate.

The formation of the tetrahydropyran ring in reactions like the Prins cyclization is generally considered to be a stepwise process . nih.gov The reaction proceeds through discrete intermediates, namely the initial oxocarbenium ion and the subsequent tetrahydropyranyl cation. This stepwise nature allows for potential rearrangements and competing reaction pathways, which can influence the product distribution and stereochemistry.

In contrast, a concerted mechanism , where bond formation and bond breaking occur simultaneously in a single transition state, is less common for the formation of the basic tetrahydropyran ring via Prins-type reactions. However, certain catalytic systems can promote pathways that exhibit a higher degree of concertedness. For example, some intramolecular oxa-Michael additions, which can also lead to tetrahydropyran-4-one structures, may proceed through a more concerted-like transition state, particularly under base-catalyzed conditions. rsc.org The degree of concertedness can be influenced by factors such as the catalyst, solvent, and the electronic nature of the substrates.

The distinction between a stepwise and a concerted mechanism is crucial as it has direct implications for the stereochemical outcome of the reaction. Stepwise reactions involving discrete intermediates often have a greater potential for loss of stereochemical information, whereas concerted reactions are typically stereospecific.

Stereochemical Outcomes and Transition State Analysis

The stereochemistry of the tetrahydropyran ring is a critical aspect of its synthesis. The relative and absolute configuration of substituents on the ring are often determined by the geometry of the transition state during the cyclization step.

For reactions proceeding through a chair-like transition state, the substituents tend to adopt equatorial positions to minimize steric interactions. This preference generally leads to the formation of cis-2,6-disubstituted tetrahydropyrans as the major product in many Prins cyclizations. nih.gov The stereochemical outcome can be rationalized by analyzing the energies of competing transition state conformations. nih.gov

In the context of intramolecular oxa-Michael additions to form tetrahydropyranones, both acid- and base-catalyzed conditions can be employed, often leading to different stereochemical outcomes. Under acidic catalysis, a late transition state is often observed, with steric factors favoring the formation of the diequatorial product in a kinetically controlled reaction. rsc.org Conversely, under strongly basic conditions, an early transition state is proposed, where electrostatic interactions can play a more significant role in determining the stereoselectivity. rsc.org

The nature of the catalyst and reaction conditions can significantly influence the transition state geometry and thus the stereochemical outcome. For example, the use of bulky Lewis acids can enforce a particular conformation in the transition state, leading to high diastereoselectivity.

Kinetic Studies of Compound Transformations

Kinetic studies provide quantitative information about the rates of chemical reactions and are instrumental in elucidating reaction mechanisms. For transformations involving this compound, kinetic analysis can help to identify rate-determining steps and the influence of various parameters on the reaction rate.

Kinetic investigations of related reactions, such as the intramolecular oxa-Michael reaction, have also been conducted to understand the factors influencing the rate of cyclization and to distinguish between catalyzed and uncatalyzed pathways. beilstein-journals.org Such studies are crucial for optimizing reaction conditions to achieve high yields and selectivities.

Stereochemistry and Conformational Analysis

Conformational Preferences of the Tetrahydropyran (B127337) Ring in Solution and Solid State

The tetrahydropyran ring, analogous to cyclohexane, predominantly adopts a chair conformation to minimize angular and torsional strain. In this conformation, substituents can occupy either axial or equatorial positions. For a monosubstituted tetrahydropyran like 1-(tetrahydro-2H-pyran-4-yl)butan-2-one, the butan-2-one group at the C4 position will preferentially occupy the equatorial position to alleviate 1,3-diaxial interactions, which are a form of steric strain. This preference is a well-established principle in conformational analysis.

In the solid state, the molecule is locked into a single conformation, which is typically the most stable one observed in solution. X-ray crystallography studies on related substituted tetrahydropyran systems would likely show the butan-2-one group in the equatorial orientation.

Diastereomerism and Enantiomerism in Substituted Tetrahydropyran Systems

The concept of stereoisomerism, which includes enantiomers and diastereomers, is central to the chemistry of substituted tetrahydropyrans. Enantiomers are non-superimposable mirror images of each other, while diastereomers are stereoisomers that are not mirror images.

In the case of this compound, the molecule itself is achiral as it possesses a plane of symmetry passing through the oxygen atom, C1, and C4 of the ring, provided the butan-2-one side chain is considered freely rotating. However, the introduction of additional substituents on the tetrahydropyran ring or on

Advanced Analytical and Spectroscopic Characterization Methodologies

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is essential for confirming the elemental composition of a molecule by measuring its mass with extremely high accuracy. For 1-(Tetrahydro-2H-pyran-4-yl)butan-2-one, the molecular formula is C₉H₁₆O₂.

The calculated monoisotopic mass for this formula is 156.11504 Da. uni.lu HRMS analysis, typically using techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer, would measure the experimental mass of the protonated molecule ([M+H]⁺) or other adducts like the sodium adduct ([M+Na]⁺). An experimental mass measurement that falls within a very narrow tolerance (typically < 5 ppm) of the calculated mass provides unequivocal confirmation of the molecular formula.

Table 1: Predicted HRMS Adducts for C₉H₁₆O₂

| Adduct Ion | Calculated m/z |

| [M+H]⁺ | 157.12232 |

| [M+Na]⁺ | 179.10426 |

| [M+K]⁺ | 195.07820 |

| [M+NH₄]⁺ | 174.14886 |

Data sourced from predicted values. uni.lu

Nuclear Magnetic Resonance Spectroscopy for Structural Elucidation (e.g., ¹H, ¹³C, 2D NMR techniques such as COSY, HSQC, HMBC, NOESY)

¹H NMR Spectroscopy

The ¹H NMR spectrum would show distinct signals for each non-equivalent proton. The integration of these signals would correspond to the number of protons in each environment.

Methyl Protons (H-1): The methyl group protons adjacent to the carbonyl would appear as a singlet at approximately 2.1-2.2 ppm. docbrown.info

Ethyl Protons (H-3', H-4'): This part of the molecule is absent. The protons on the butanone chain are at positions 1, 3, and 4.

Methylene (B1212753) Protons (H-3): The methylene group (CH₂) adjacent to the carbonyl would appear as a triplet around 2.4-2.5 ppm, coupled to the adjacent methylene group (H-4).

Pyran Ring Protons: The protons on the tetrahydropyran (B127337) ring would produce complex multiplets in the regions of approximately 1.2-1.8 ppm (for the axial and equatorial protons on C-b, C-c) and 3.3-4.0 ppm (for the protons on C-a, adjacent to the oxygen atom). The methine proton at C-d would likely be a complex multiplet around 1.8-2.0 ppm.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| H-1 (CH₃-C=O) | ~ 2.15 | Singlet (s) |

| H-3 (-C=O-CH₂-CH₂) | ~ 2.45 | Triplet (t) |

| H-4 (-CH₂-CH₂-Pyran) | ~ 2.20 | Triplet (t) |

| Pyran Protons (axial/equatorial at C-b,c) | ~ 1.2 - 1.8 | Multiplet (m) |

| Pyran Methine (H at C-d) | ~ 1.8 - 2.0 | Multiplet (m) |

| Pyran Protons (axial/equatorial at C-a) | ~ 3.3 - 4.0 | Multiplet (m) |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum would display a separate peak for each of the nine unique carbon atoms in the molecule.

Carbonyl Carbon (C-2): This would be the most downfield signal, appearing around 208-210 ppm. docbrown.info

Butanone Chain Carbons: The methyl carbon (C-1) would be around 29-30 ppm, while the methylene carbons (C-3 and C-4) would appear in the 35-45 ppm range.

Pyran Ring Carbons: The carbons adjacent to the ring oxygen (C-a) would be in the 67-70 ppm region, while the other ring carbons (C-b, C-c, C-d) would be found further upfield, between 30-40 ppm. libretexts.org

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-1 (CH₃) | ~ 29 |

| C-2 (C=O) | ~ 209 |

| C-3 (CH₂) | ~ 45 |

| C-4 (CH₂) | ~ 35 |

| C-d (Pyran CH) | ~ 38 |

| C-b, C-c (Pyran CH₂) | ~ 33 |

| C-a (Pyran CH₂-O) | ~ 68 |

2D NMR Techniques

To confirm these assignments, 2D NMR experiments are invaluable:

COSY (Correlation Spectroscopy): Would show correlations between coupled protons, for example, between the H-3 and H-4 methylene groups, and among the various protons on the pyran ring.

HSQC (Heteronuclear Single Quantum Coherence): Would link each proton signal to its directly attached carbon signal, confirming the assignments made in the ¹H and ¹³C spectra.

HMBC (Heteronuclear Multiple Bond Correlation): Is crucial for establishing the connectivity between the butanone chain and the pyran ring. It would show correlations over two to three bonds, such as between the H-4 protons and the pyran carbons (C-d, C-b), and between the H-1 methyl protons and the carbonyl carbon (C-2).

NOESY (Nuclear Overhauser Effect Spectroscopy): Can provide information about the spatial proximity of protons, helping to determine the conformation of the pyran ring (e.g., chair conformation) and the orientation of the butanone substituent (axial vs. equatorial).

Vibrational Spectroscopy for Functional Group Identification (Infrared and Raman Spectroscopy)

Vibrational spectroscopy identifies the functional groups present in a molecule by probing the vibrations of its chemical bonds.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by a strong, sharp absorption band characteristic of the ketone carbonyl (C=O) stretch. Another key feature would be the C-O-C stretching vibration of the ether within the pyran ring.

Table 4: Predicted Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Bond Vibration | Intensity |

| ~2850-2960 | C-H (Aliphatic) Stretch | Medium-Strong |

| ~1715 | C=O (Ketone) Stretch | Strong |

| ~1450 | C-H Bend | Medium |

| ~1100 | C-O-C (Ether) Stretch | Strong |

Data predicted based on characteristic functional group frequencies. echemi.comdocbrown.info

Raman Spectroscopy: Raman spectroscopy would provide complementary information. While the polar C=O group gives a strong IR signal, the less polar C-C backbone and C-H bonds would be more prominent in the Raman spectrum, confirming the aliphatic nature of the compound.

Chromatographic Techniques for Purity Assessment and Isomer Separation (e.g., Gas Chromatography, High-Performance Liquid Chromatography)

Chromatographic methods are the standard for determining the purity of a compound and for separating it from starting materials, byproducts, or isomers.

Gas Chromatography (GC): As a volatile compound, GC is an excellent method for assessing the purity of this compound. Using a capillary column (e.g., DB-5 or BPX-5) and a Flame Ionization Detector (FID), a single sharp peak would indicate a high degree of purity. The retention time is a characteristic property under specific conditions (temperature program, carrier gas flow rate). GC can also separate it from related impurities.

High-Performance Liquid Chromatography (HPLC): HPLC is also highly effective for purity analysis. A reversed-phase method, using a C18 column with a mobile phase such as a methanol/water or acetonitrile/water gradient, would be typical. nist.gov Detection could be achieved using a UV detector (at a low wavelength due to the weak chromophore of the ketone) or, more powerfully, by coupling the HPLC to a mass spectrometer (LC-MS) for simultaneous separation and mass identification.

X-ray Crystallography for Absolute Stereochemistry (if crystalline forms are available)

X-ray crystallography provides the most definitive three-dimensional structural information, including bond lengths, bond angles, and absolute stereochemistry, by analyzing the diffraction pattern of a single crystal.

Currently, there is no publicly available crystal structure for this compound. The compound is likely a liquid or low-melting solid at ambient temperature, which makes obtaining a single crystal suitable for X-ray diffraction challenging.

If a crystalline form of the compound or a solid derivative could be prepared, X-ray analysis would confirm the connectivity established by NMR. Furthermore, it would reveal the precise conformation of the tetrahydropyran ring, which is expected to adopt a chair conformation. The analysis would also definitively establish the orientation of the butanoyl substituent on the ring (i.e., whether it is in an axial or equatorial position). For related, more complex pyranone structures, this technique has been successfully used to determine their molecular and crystal structures. cas.org

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations of Electronic Structure and Properties

Quantum chemical calculations are fundamental to understanding the electronic characteristics of a molecule. These methods, based on solving the Schrödinger equation, can determine a variety of electronic properties that govern the molecule's behavior. For 1-(Tetrahydro-2H-pyran-4-yl)butan-2-one, these calculations would reveal key information about its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a crucial parameter for assessing the molecule's chemical reactivity and stability. nih.gov A large gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive species. For instance, in a study on the related compound 4-(4-Hydroxyphenyl)-butan-2-one, the HOMO-LUMO energy gap in an aqueous environment was found to be approximately 7.8 eV, suggesting moderate chemical reactivity. nih.govulster.ac.uk Similar calculations for this compound would provide a quantitative measure of its intrinsic reactivity.

Table 1: Predicted Electronic Properties from Quantum Chemical Calculations Note: Data presented is for the analogous compound 4-(4-Hydroxyphenyl)-butan-2-one as a representative example.

| Property | Predicted Value | Significance |

| HOMO Energy | - | Indicates electron-donating ability |

| LUMO Energy | - | Indicates electron-accepting ability |

| HOMO-LUMO Gap | ~7.8 eV nih.govulster.ac.uk | Indicator of chemical reactivity and stability |

| Dipole Moment | - | Measures the polarity of the molecule |

Density Functional Theory (DFT) for Molecular Geometry and Energy Calculations

Density Functional Theory (DFT) is a widely used computational method that offers a balance between accuracy and computational cost, making it ideal for studying molecules of this size. rsc.org DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in the molecule, known as its optimized geometry. By finding the lowest energy conformation, researchers can accurately predict bond lengths, bond angles, and dihedral angles.

For this compound, DFT would be used to model the geometry of both the tetrahydropyran (B127337) ring and the butanone side chain. The calculations would likely be performed using a functional like M06-2X or TPSS combined with a basis set such as def2-TZVP, which have been shown to provide reliable results for similar organic molecules. nih.govulster.ac.uk These calculations also yield the total electronic energy of the molecule, which is essential for comparing the stability of different isomers or conformers and for calculating reaction energies. arxiv.org

Table 2: Representative Data from DFT Calculations Note: The following data illustrates the type of information obtained from DFT, using methods applied to similar compounds as a reference.

| Parameter | Method | Basis Set | Typical Application |

| Geometry Optimization | M06-2X researchgate.net | 6-311+G(d,p) researchgate.net | Determining stable molecular structure |

| Single-Point Energy | M06-2X/def2-TZVPP nih.gov | def2-TZVPP nih.gov | Calculating accurate electronic energy |

| Frequency Calculation | TPSS/def2-TZVP nih.gov | def2-TZVP nih.gov | Confirming minima and transition states |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum methods are excellent for static properties, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms, allowing researchers to observe conformational changes and intermolecular interactions in a simulated environment, such as in a solvent.

For this compound, MD simulations would be invaluable for exploring its conformational landscape. The flexibility of the tetrahydropyran ring (which can exist in chair, boat, and twist-boat conformations) and the rotation around the single bonds of the butanone side chain create a complex potential energy surface. A scan of the dihedral angles can reveal the most stable conformers and the energy barriers between them. ulster.ac.uk Furthermore, MD simulations can model how the molecule interacts with solvent molecules or other solutes, providing information on solvation and potential binding interactions, which is crucial for understanding its behavior in a biological or chemical system. nih.gov

Theoretical Predictions of Reactivity, Regioselectivity, and Stereoselectivity

Computational chemistry provides powerful tools for predicting how and where a molecule will react. By analyzing the electronic structure derived from quantum chemical calculations, one can predict the most likely sites for nucleophilic or electrophilic attack. For this compound, the carbonyl carbon of the butanone group is an obvious electrophilic site, susceptible to attack by nucleophiles. Analysis of the frontier molecular orbitals (HOMO and LUMO) and electrostatic potential maps can confirm and quantify this reactivity. ulster.ac.uk

DFT calculations can be used to model the transition states of potential reactions. rsc.org By comparing the activation energies of different reaction pathways, it is possible to predict the regioselectivity (which part of the molecule reacts) and stereoselectivity (the preferred spatial orientation of the products). For example, theoretical investigations into the Diels-Alder reactions of pyran-2-one derivatives have successfully used DFT to explain why one isomer is formed over another by calculating the distortion energies required to reach the transition state. rsc.org A similar approach could be used to predict the outcomes of reactions involving this compound.

Thermodynamic and Kinetic Modeling of Chemical Processes

Computational models are essential for determining the thermodynamic and kinetic parameters of chemical reactions. princeton.edu Thermodynamic properties such as the standard enthalpy of formation (ΔfH°), Gibbs free energy (ΔG), and entropy (ΔS) can be calculated with high accuracy using composite methods like the correlation consistent Composite Approach (ccCA-CBS-2). nih.govulster.ac.uk These values determine the feasibility and spontaneity of a reaction. For instance, the enthalpy of formation for 4-(4-Hydroxyphenyl)-butan-2-one was calculated to be -299.4 ± 0.17 kJ·mol⁻¹. nih.govulster.ac.uk

Kinetic modeling focuses on the rates of chemical reactions. By calculating the energy of the transition states that connect reactants and products, it is possible to determine the activation energy (Ea) and predict the rate constant (k) using transition state theory. nih.gov This is particularly useful for understanding reaction mechanisms, such as decomposition or oxidation pathways. nih.govresearchgate.net For this compound, kinetic modeling could be used to study its thermal stability or its reactivity with various reagents, providing a complete picture of its chemical behavior from both thermodynamic and kinetic perspectives. princeton.edu

Table 3: Calculated Thermodynamic Properties for an Analogous Compound Note: Data presented is for 4-(4-Hydroxyphenyl)-butan-2-one as a representative example.

| Thermodynamic Property | Calculated Value | Method |

| Enthalpy of Formation (ΔfH°) | -299.4 ± 0.17 kJ·mol⁻¹ nih.govulster.ac.uk | ccCA-CBS-2 nih.govulster.ac.uk |

| Enthalpy of Vaporization (ΔvapH°) | 70.03 kJ·mol⁻¹ nih.govulster.ac.uk | Theoretical model based on molecular surface properties nih.govulster.ac.uk |

| Enthalpy of Sublimation (ΔsubH°) | 96.95 kJ·mol⁻¹ nih.govulster.ac.uk | Theoretical model based on molecular surface properties nih.govulster.ac.uk |

Applications As a Chemical Building Block and Intermediate in Non Biological Synthesis

Role as a Synthetic Intermediate for Complex Organic Molecules

The tetrahydropyran (B127337) ring is a core structure in many complex organic molecules, including marine toxins and anticancer agents. chemicalbook.com As a substituted tetrahydropyran, 1-(tetrahydro-2H-pyran-4-yl)butan-2-one serves as a valuable building block for accessing these more complex targets. The ketone functionality allows for a wide array of synthetic transformations.

Key reactions starting from the butanone chain include:

Aldol (B89426) Condensations: Reaction with aldehydes or ketones to elongate the carbon chain.

Wittig Reactions: Conversion of the ketone to an alkene for further functionalization.

Reductive Amination: Transformation into an amine, introducing nitrogen into the molecule.

Grignard Reactions: Addition of organometallic reagents to create tertiary alcohols.

A particularly useful transformation is the conversion of the ketone into a 1,3-dicarbonyl compound, such as 1-(Oxan-4-yl)butane-1,3-dione. nih.gov This derivative is a highly versatile intermediate for constructing more elaborate molecular architectures, as the 1,3-dicarbonyl motif is a cornerstone in various cyclization and condensation reactions.

Table 1: Potential Synthetic Transformations of this compound

| Reaction Type | Reagent Class | Resulting Functional Group | Significance |

|---|---|---|---|

| Alpha-halogenation | N-Bromosuccinimide (NBS), Br₂ | α-Haloketone | Precursor for substitution and elimination reactions. |

| Knoevenagel Condensation | Active methylene (B1212753) compounds | α,β-Unsaturated ketone | Key intermediate for Michael additions and cycloadditions. |

| Hydrazone Formation | Hydrazine (B178648) derivatives | Hydrazone | Intermediate for Wolff-Kishner reduction or Fischer indole (B1671886) synthesis. |

| Conversion to 1,3-Dicarbonyl | Strong base (e.g., NaH) + Ester (e.g., Ethyl acetate) | β-Diketone | Precursor for heterocyclic synthesis (e.g., pyrazoles, pyrimidines). nih.gov |

Utility in Agrochemical Precursor Synthesis

While direct use of this compound in agrochemical synthesis is not prominently documented, its potential lies in its ability to serve as a precursor to known agrochemical scaffolds like pyrazoles. Pyrazole (B372694) derivatives are a well-established class of compounds with applications as herbicides, fungicides, and insecticides. clockss.org

The standard synthesis of pyrazoles involves the reaction of a 1,3-dicarbonyl compound with a hydrazine derivative (e.g., the Knorr pyrazole synthesis). youtube.comorganic-chemistry.org As mentioned, this compound can be readily converted to its corresponding 1,3-dicarbonyl derivative, 1-(oxan-4-yl)butane-1,3-dione. nih.gov This intermediate can then undergo cyclocondensation with hydrazine to yield a pyrazole substituted with a tetrahydropyran ring. This synthetic pathway highlights the compound's role as a valuable starting material for generating libraries of potential agrochemical candidates for screening.

Table 2: Plausible Synthetic Route to Agrochemical Scaffolds

| Step | Starting Material | Key Reagents | Intermediate/Product | Target Scaffold Class |

|---|---|---|---|---|

| 1 | This compound | Base (e.g., NaH), Ester (e.g., Ethyl acetate) | 1-(Oxan-4-yl)butane-1,3-dione | - |

| 2 | 1-(Oxan-4-yl)butane-1,3-dione | Hydrazine (H₂NNH₂) | 3-Methyl-5-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole | Pyrazoles clockss.org |

Contributions to Flavor and Fragrance Chemical Production

The tetrahydropyran ring is a structural feature in a number of commercially important fragrance molecules. perfumerflavorist.com For example, derivatives like rose oxide (tetrahydro-4-methyl-2-(2-methylpropen-1-yl)pyran) are valued for their floral and green notes, while others like jasmolactone (B1259781) (tetrahydro-6-(3-pentenyl)-2H-pyran-2-one) contribute rich, fruity-floral scents reminiscent of jasmine and peach. fragranceconservatory.com

However, there is no specific information available describing the odor profile of this compound itself. In fact, the structurally related tetrahydropyran-4-one is noted as not being used for fragrance applications. thegoodscentscompany.com This suggests that this compound likely functions as a non-aromatic intermediate in this industry. Its utility would be in the synthesis of more complex odorants, where the butanone side chain is chemically modified to create a molecule with desirable sensory properties.

Table 3: Examples of Fragrant Tetrahydropyran Derivatives

| Compound Name | Odor Description | Source |

|---|---|---|

| Rose Oxide | Floral, rose, green | perfumerflavorist.com |

| Jasmolactone | Floral, jasmine, fruity (peach, apricot) | fragranceconservatory.com |

| Nerol Oxide | Greenish-floral, spicy, geranium-type | perfumerflavorist.com |

| Lilac Alcohols | Lilac | perfumerflavorist.com |

Novel Building Block for Diverse Heterocyclic Systems

Beyond pyrazoles, this compound is a precursor for a wide range of other heterocyclic systems. The ketone functionality is a key starting point for building rings containing nitrogen, oxygen, or sulfur atoms. Pyran-2-one derivatives, for example, are recognized as powerful building blocks for synthesizing systems like pyridines, pyrimidines, and isoxazoles through reactions with various nucleophiles. researchgate.net

The conversion of the title compound to a 1,3-dicarbonyl intermediate is a critical step that opens up numerous possibilities. For instance, reaction with:

Amidines or Urea: Leads to the formation of substituted pyrimidine (B1678525) rings.

Hydroxylamine (B1172632): Can yield isoxazole (B147169) derivatives.

β-amino-crotononitrile: Can be used in the synthesis of pyridine (B92270) derivatives.

This versatility makes this compound a strategic starting material for combinatorial chemistry, where diverse libraries of heterocyclic compounds can be generated for screening in drug discovery and materials science.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.